N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
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Overview
Description
“N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Molecular Interaction and Binding Studies
Research on compounds with structural similarities, such as cannabinoid receptor antagonists and allosteric modulators, highlights the importance of molecular interaction studies. For example, studies have detailed the interaction of specific antagonists with cannabinoid receptors, providing insights into binding affinities, molecular conformations, and the development of pharmacophore models (J. Shim et al., 2002; Leepakshi Khurana et al., 2014). These studies often involve conformational analysis and quantitative structure-activity relationship (QSAR) models, which could be relevant for understanding the biological interactions and potential therapeutic uses of "N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide".
Synthesis and Structural Analysis
The synthesis of complex molecules and their structural characterization form a critical part of chemical research. For instance, the development of scalable syntheses for specific inhibitors (R. Scott et al., 2006) and the investigation of anti-angiogenic properties and DNA cleavage activities of novel derivatives (Vinaya Kambappa et al., 2017) demonstrate the breadth of research applications. These methodologies, including synthetic routes, characterization techniques (e.g., NMR, X-ray crystallography), and biological activity assays, are pertinent to the study of "this compound".
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2/c1-15(2)21(18,19)16-6-3-11(4-7-16)9-14-13(17)12-5-8-20-10-12/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNIZYHCVDYRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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